2-ethoxy-N-(2-methoxybenzyl)benzamide
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Overview
Description
2-Ethoxy-N-(2-methoxybenzyl)benzamide: is a chemical compound with the linear formula C₂H₅OC₆H₄CONH₂ . Its molecular weight is approximately 165.19 g/mol . This compound features an ethoxy group (C₂H₅O) attached to the benzamide moiety, which contains a benzyl group (C₆H₅CH₂) substituted at the ortho position by a methoxy group (OCH₃).
Preparation Methods
The synthetic routes for this compound involve the reaction of appropriate starting materials. While specific methods may vary, here’s a general outline:
Industrial Production Methods: Unfortunately, detailed industrial production methods for this compound are not widely available. academic research provides insights into its synthesis.
Chemical Reactions Analysis
Let’s explore the reactions that 2-ethoxy-N-(2-methoxybenzyl)benzamide can undergo:
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Benzylic Position Reactions: : Due to the benzylic position (adjacent to the benzene ring), this compound can participate in various reactions:
Free Radical Bromination: The benzylic hydrogen can be replaced by a bromine atom via free radical bromination.
Nucleophilic Substitution (SN1 or SN2): Depending on the specific structure, benzylic halides can react via either SN1 (resonance-stabilized carbocation) or SN2 pathways.
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Common Reagents and Conditions: : N-bromosuccinimide (NBS) is often used for bromination reactions. Other reagents may vary based on the specific transformation.
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Major Products: : The major product of benzylic bromination would be the corresponding brominated compound.
Scientific Research Applications
This compound finds applications in various fields:
Chemistry: It serves as a model compound for studying benzylic reactions.
Biology and Medicine: Research may explore its interactions with biological targets or its potential as a drug candidate.
Industry: If industrially produced, it could have applications in pharmaceuticals or materials.
Mechanism of Action
The exact mechanism by which 2-ethoxy-N-(2-methoxybenzyl)benzamide exerts its effects remains an area of investigation. Researchers would study its interactions with specific molecular targets and signaling pathways.
Properties
Molecular Formula |
C17H19NO3 |
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Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-ethoxy-N-[(2-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C17H19NO3/c1-3-21-16-11-7-5-9-14(16)17(19)18-12-13-8-4-6-10-15(13)20-2/h4-11H,3,12H2,1-2H3,(H,18,19) |
InChI Key |
UBDPBZGTAJLUKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC=CC=C2OC |
Origin of Product |
United States |
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